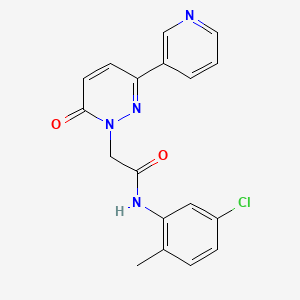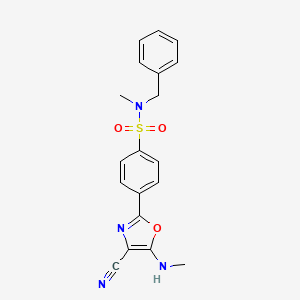![molecular formula C14H20N2O3S B2474555 tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1390511-25-7](/img/structure/B2474555.png)
tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate” is a compound that falls under the category of carbamate. It is a tert-butyl carbamate, a type of compound that is used as a protective group for amines in organic synthesis . The tert-butyl carbamate group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the N-tert-butyloxycarbonylation of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst , and the use of perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis
The molecular structure of “tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate” can be represented by the SMILES stringCC(C)CC(C(=O)N)NC(=O)OC(C)(C)C . The InChI representation is InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) . Chemical Reactions Analysis
The tert-butyl carbamate group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Its molecular formula isC11H22N2O3 , and its molecular weight is approximately 296.39.
Scientific Research Applications
Asymmetric Mannich Reaction
Tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate has been utilized in the synthesis of chiral amino carbonyl compounds via asymmetric Mannich reactions. This process is critical for the production of certain pharmaceuticals and fine chemicals due to its ability to create stereoselectively functionalized molecules (Yang, Pan, & List, 2009).
Synthesis of Antimicrobial Agents
The compound has been involved in the synthesis of novel ureas and phenyl N-substituted carbamates with potential antiarrhythmic and hypotensive properties. These synthesized compounds showed comparable activity to established drugs like Propranolol, indicating their significance in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).
Enantioselective Addition in Organic Synthesis
It has been used in the enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process is crucial for the synthesis of alpha-carbamoyl sulfones, a valuable class of compounds in organic synthesis (Storgaard & Ellman, 2009).
Lithiation of N-(chloromethyl) Carbamate
Tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate has been used in the lithiation of N-(chloromethyl) carbamate, leading to the creation of α-aminated methyllithium. This process is significant in the synthesis of functionalized carbamates, which are pivotal in various chemical transformations (Ortiz, Guijarro, & Yus, 1999).
Building Blocks in Organic Synthesis
This compound has been identified as a precursor in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These carbamates act as N-(Boc)-protected nitrones and are utilized as building blocks in various organic syntheses (Guinchard, Vallée, & Denis, 2005).
Mechanism of Action
The mechanism of action for the deprotection of tert-butyl carbamates involves several steps . First, the tert-butyl carbamate becomes protonated. Then, loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Finally, protonation of the amine under the acidic conditions provides the product as the TFA salt .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(3-methylsulfanylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)15-9-12(17)16-10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAOYMSODNWEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)


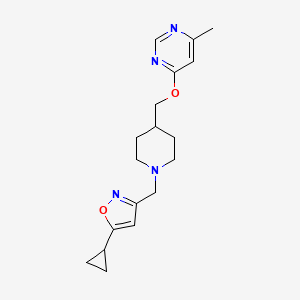

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)
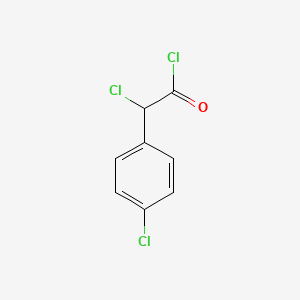
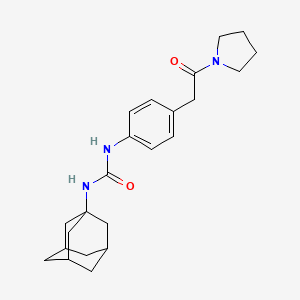
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)
